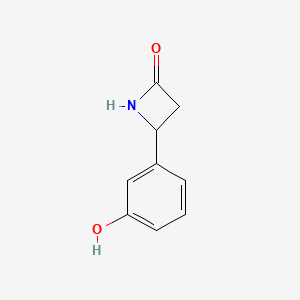
4-(3-Hydroxyphenyl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Hydroxyphenyl)azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactam structures. These compounds are known for their significant biological activities and are often used in medicinal chemistry. The presence of the hydroxyphenyl group at the 4-position of the azetidinone ring enhances its chemical reactivity and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(3-Hydroxyphenyl)azetidin-2-one can be synthesized through various methods. One common approach involves the reaction of 3-chloro-1-{4-[3-(substituted phenyl)prop-2-enoyl]phenyl}-4-(4-hydroxyphenyl)azetidin-2-one with 99% hydrazine hydrate in ethanol. The mixture is refluxed gently for several hours, followed by concentration and cooling to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Microwave-assisted synthesis has also been explored to improve reaction efficiency and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Hydroxyphenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azetidinone ring can be reduced to form amines.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the azetidinone ring can produce amines .
Applications De Recherche Scientifique
4-(3-Hydroxyphenyl)azetidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly antibiotics.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(3-Hydroxyphenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the absorption of cholesterol in the intestines by interacting with the Niemann-Pick C1-Like 1 (NPC1L1) transporter, leading to reduced cholesterol levels in the liver and bloodstream .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ezetimibe: A well-known cholesterol absorption inhibitor with a similar azetidinone structure.
Penicillin: Contains a beta-lactam ring similar to azetidinones and is widely used as an antibiotic.
Uniqueness
4-(3-Hydroxyphenyl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyphenyl group enhances its reactivity and potential for various applications compared to other azetidinones .
Propriétés
Formule moléculaire |
C9H9NO2 |
|---|---|
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
4-(3-hydroxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C9H9NO2/c11-7-3-1-2-6(4-7)8-5-9(12)10-8/h1-4,8,11H,5H2,(H,10,12) |
Clé InChI |
HTVKZVAVOZIIGK-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC1=O)C2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


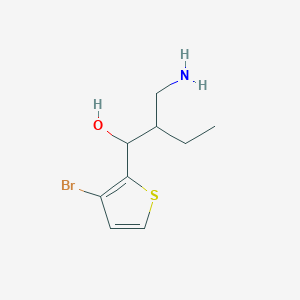
![1-(6,7-Dihydro-4H-thiopyrano[3,4-d]oxazol-2-yl)ethan-1-amine](/img/structure/B13493222.png)
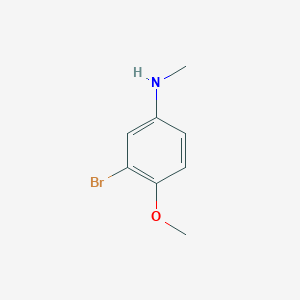



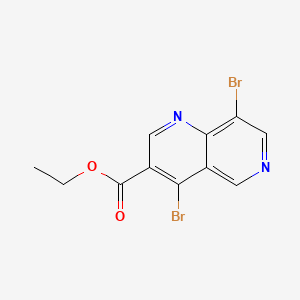
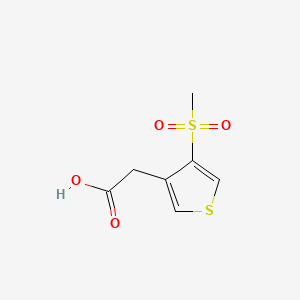
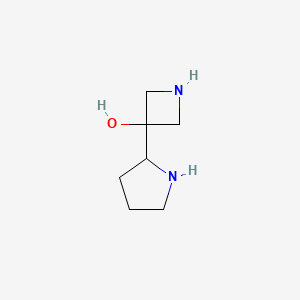
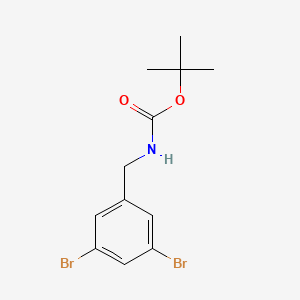
![7-Methyl-5-oxa-2-azaspiro[3.4]octane](/img/structure/B13493283.png)



